Epacadostat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Epacadostat is an orally available hydroxyamidine and inhibitor of indoleamine 2,3-dioxygenase (IDO1), with potential immunomodulating and antineoplastic activities. Epacadostat targets and binds to IDO1, an enzyme responsible for the oxidation of tryptophan into kynurenine. By inhibiting IDO1 and decreasing kynurenine in tumor cells, INCB024360 increases and restores the proliferation and activation of various immune cells, including dendritic cells (DCs), NK cells, and T-lymphocytes, as well as interferon (IFN) production, and a reduction in tumor-associated regulatory T cells (Tregs). Activation of the immune system, which is suppressed in many cancers, may inhibit the growth of IDO1-expressing tumor cells. IDO1 is overexpressed by a variety of tumor cell types and DCs.

Mechanism of Action

Epacadostat acts by reversibly binding to the IDO1 enzyme, preventing it from degrading tryptophan. This leads to increased intratumoral tryptophan levels, which can support T cell activation and proliferation. Additionally, epacadostat reduces the production of immunosuppressive kynurenine metabolites, further enhancing anti-tumor immunity. []

Preclinical Studies

Preclinical studies have shown promising results for epacadostat in combination with other immunotherapies. Epacadostat has been demonstrated to synergize with immune checkpoint inhibitors, such as pembrolizumab, by enhancing T cell infiltration and function within the tumor microenvironment. []

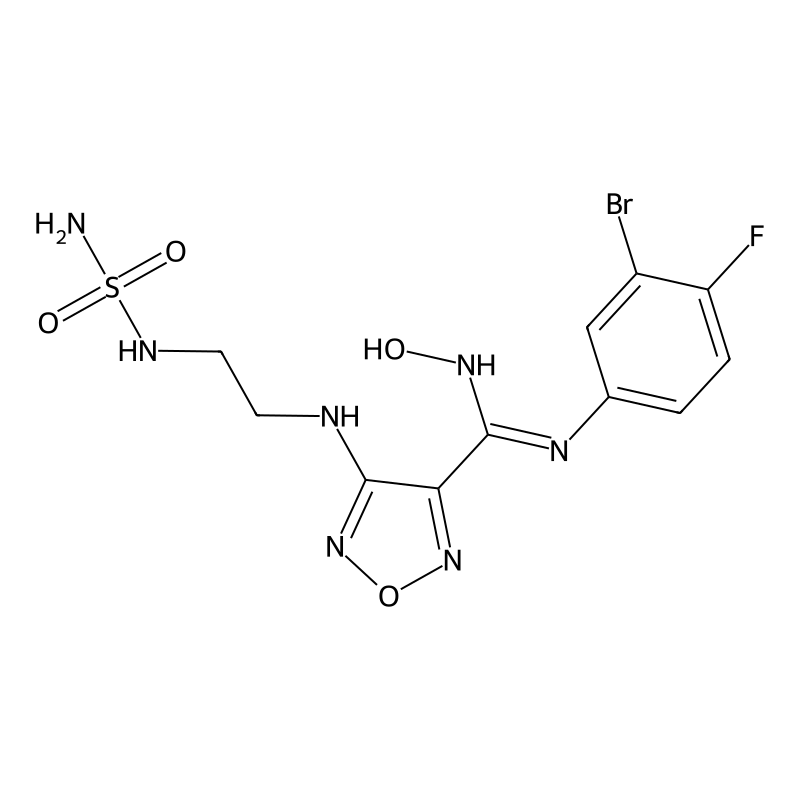

Epacadostat, also known by its developmental code INCB024360, is a small molecule that acts as a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in the modulation of immune responses and tumor progression. The chemical formula for Epacadostat is C₁₁H₁₃BrFN₇O₄S, and it has a molecular weight of approximately 438.23 g/mol. This compound belongs to the class of organic compounds known as fluorobenzenes, which are characterized by the presence of fluorine atoms attached to a benzene ring .

Epacadostat was initially developed to enhance anti-tumor immune responses by inhibiting IDO1's enzymatic activity, which depletes tryptophan and leads to the accumulation of immunosuppressive metabolites like kynurenine. Its potential therapeutic applications include treatment for various cancers, including melanoma and ovarian carcinoma .

Epacadostat's primary mechanism of action involves inhibiting IDO1. IDO1 breaks down the essential amino acid tryptophan into kynurenine. This depletion of tryptophan weakens T cells, which are critical for fighting cancer []. By blocking IDO1, epacadostat helps maintain tryptophan levels, promoting T cell activation and proliferation, ultimately enhancing the anti-tumor immune response [].

The primary action of Epacadostat involves its interaction with IDO1, where it inhibits the enzyme's catalytic activity. This inhibition prevents the conversion of tryptophan into kynurenine, thereby disrupting the immunosuppressive microenvironment typically fostered by IDO1 activity. The compound stabilizes the apo-form of IDO1, leading to enhanced interactions with signaling proteins such as SHP-2 phosphatases and PI3K, which can promote pro-tumorigenic pathways independent of its catalytic inhibition .

The synthesis of Epacadostat involves several steps that typically include the formation of key intermediates followed by coupling reactions. One method described involves reacting specific precursors under controlled conditions to yield Epacadostat as a final product. For example, a hydroxyl group from sphingomyelin can be reacted with succinic anhydride to produce a conjugate that releases Epacadostat upon hydrolysis in a tumor microenvironment . The detailed synthetic pathway often includes techniques such as NMR spectroscopy and mass spectrometry for structural confirmation.

Interaction studies have highlighted Epacadostat's ability to enhance binding between IDO1 and various phosphatases (e.g., SHP-1 and SHP-2), which may contribute to its immunomodulatory effects. These interactions are crucial for understanding how Epacadostat can influence immune cell behavior and potentially lead to both beneficial and adverse effects during treatment . Furthermore, drug-drug interaction studies indicate that combining Epacadostat with certain anesthetics may increase the risk of methemoglobinemia .

Several compounds share structural or functional similarities with Epacadostat, primarily targeting IDO1 or related pathways. Below is a comparison highlighting their uniqueness:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| INCB24360 | IDO1 inhibitor | Predecessor to Epacadostat; similar structure |

| D-1-Methyltryptophan | Competitive inhibitor of IDO1 | Naturally occurring tryptophan analog |

| Kynurenine | Metabolite produced by IDO1 | Functions as an immunosuppressive agent |

| Indoximod | IDO1 inhibitor | Also targets other pathways involved in immunity |

Epacadostat is unique due to its selective inhibition profile and its ability to stabilize the non-catalytic form of IDO1 while promoting interactions with key signaling molecules . This dual functionality sets it apart from other compounds that primarily focus on competitive inhibition without engaging these additional pathways.

Role of Hydroxyamidine and Furazan Moieties in Indoleamine 2,3-Dioxygenase 1 Inhibition

The hydroxyamidine and furazan moieties represent the core pharmacophoric elements essential for epacadostat's potent indoleamine 2,3-dioxygenase 1 inhibitory activity [1] [2]. Crystallographic studies have revealed that epacadostat binds to the active site of indoleamine 2,3-dioxygenase 1 through three critical molecular interactions: a π-π interaction between the substituted phenyl ring and Tyr126, a hydrogen bond formation between the sulfamide group and Arg231, and a dative bond between the N-hydroxyamidine oxygen and the heme iron [1].

The hydroxyamidine functionality serves as the primary heme-binding group, with extensive research demonstrating that this moiety coordinates directly with the ferrous heme iron in the catalytic pocket [3] [4]. Structure-activity relationship investigations have established that the hydroxyamidine group forms the most critical interaction with the enzyme, as evidenced by quantum chemical calculations and molecular docking studies [4]. The binding mode involves the hydroxyamidine oxygen atom forming a dative bond with the heme iron, positioning the molecule at an angle of approximately 47° to the heme plane, which facilitates optimal interaction within the enzyme's active site funnel [5].

The furazan ring contributes significantly to the inhibitor's selectivity and binding affinity through hydrophobic interactions within the enzyme's binding pocket [1] [6]. Crystallographic analysis reveals that the furazan moiety fits into the space between Gly262 and Ser263, with additional contacts involving Leu234, Phe163, and Phe226 [5]. The furazan ring does not participate in hydrogen bonding interactions but provides essential hydrophobic stabilization and contributes to the overall molecular architecture required for optimal binding [1].

Table 1: Role of Hydroxyamidine and Furazan Moieties in Indoleamine 2,3-Dioxygenase 1 Inhibition

| Compound | Hydroxyamidine Present | Furazan Present | IC50 (nM) | Binding Mode | Key Interactions |

|---|---|---|---|---|---|

| Epacadostat | Yes | Yes | 73 | Oxime oxygen to heme iron | π-π with Tyr126, H-bond with Arg231 |

| INCB14943 | Yes | Yes | 67 | Oxime nitrogen to heme iron | Halogen bond with Cys129 |

| Compound 8 | Yes | Yes | 35 | H-bond with heme propionate | Hydrophobic contacts with Leu230/Phe226 |

| Compound 9 | Yes | Yes | 42 | H-bond with Gly262/Leu234 | Furazan in hydrophobic pocket |

| Lead compound 5 | Yes | Yes | 67 | Similar to epacadostat | Funnel fit with Ala264/Phe163 |

Comparative studies with hydroxyamidine-containing compounds have demonstrated that both moieties work synergistically to achieve potent inhibition [6] [7]. Replacement of the furazan group with alternative heterocycles generally results in decreased potency, confirming the specific geometric and electronic requirements of this scaffold for optimal indoleamine 2,3-dioxygenase 1 binding [8]. The furazan ring's electron-withdrawing nature contributes to the overall electronic distribution within the molecule, affecting both the hydroxyamidine's metal-binding properties and the compound's cellular permeability [9].

Impact of Halogen Substituents on Binding Affinity

Halogen substitution on the phenyl ring of epacadostat significantly influences binding affinity and selectivity through multiple mechanisms, including halogen bonding, electronic effects, and hydrophobic interactions [10] [11] [12]. The 3-bromo-4-fluoro substitution pattern in epacadostat represents an optimized combination that enhances potency while maintaining favorable pharmacokinetic properties [9] [13].

Detailed structure-activity relationship studies have established that halogen atoms in the meta-position of the phenyl ring improve binding affinity through formation of halogen bonds with sulfur-containing amino acid residues [11] [12]. Specifically, crystallographic analysis of INCB14943, an epacadostat analogue containing a 3-chloro substituent, revealed a direct halogen bonding interaction between the chlorine atom and the sulfur atom of Cys129, significantly enhancing inhibitory activity [11] [12].

The bromine atom at the 3-position in epacadostat contributes to improved binding through both halogen bonding potential and enhanced hydrophobic interactions [13] [14]. Comparative efficacy studies between the bromo and chloro analogues demonstrated that the bromo derivative achieved superior tumor growth control (56% tumor growth control) compared to the chloro analogue (13% tumor growth control), despite similar cellular potencies and pharmacokinetic profiles [13] [14].

Table 2: Impact of Halogen Substituents on Binding Affinity

| Compound | Halogen Position | IC50 (nM) | Binding Affinity Change | Halogen Bond Formation | Selectivity Index |

|---|---|---|---|---|---|

| Epacadostat (3-Br, 4-F) | 3-Br, 4-F | 73 | Reference | No | High |

| Chloro analog (4g) | 3-Cl | Similar to epacadostat | Comparable | Potential | High |

| INCB14943 (3-Cl) | 3-Cl | 67 | Enhanced | Yes (with Cys129) | High |

| Fluoro analog | 4-F | No significant change | Minimal | No | Moderate |

| Iodo analog | 3-I | Improved affinity | Increased | Yes | High |

The fluorine atom at the 4-position provides additional electronic modulation and contributes to metabolic stability [13]. Structure-activity relationship investigations have shown that fluorine substitution alone produces minimal changes in binding affinity, but when combined with other halogens, it contributes to the overall binding profile and selectivity [15]. The electronic effects of fluorine substitution influence the aromatic ring's electron density, thereby modulating the strength of π-π interactions with Tyr126 [5].

Systematic halogen scanning studies have revealed that larger halogens (bromine and iodine) in the meta-position generally provide greater binding affinity improvements compared to smaller halogens (fluorine and chlorine) [10]. The increased binding affinity correlates with the halogen's polarizability and ability to form stronger halogen bonds with nucleophilic residues in the binding pocket [10]. Additionally, the influence of aromatic substituents on the electronic structure of the heme-binding group can modulate binding affinity through remote electronic effects [5].

Sulfamide Side Chain Modifications and Selectivity

The sulfamide side chain in epacadostat plays a crucial role in determining both potency and selectivity, particularly in differentiating indoleamine 2,3-dioxygenase 1 from the related enzymes indoleamine 2,3-dioxygenase 2 and tryptophan 2,3-dioxygenase [9] [13] [16]. The N-ethyl sulfamide moiety extends toward Arg231 and forms essential hydrogen bonding interactions that contribute to the compound's high selectivity profile [1] [5].

Structure-activity relationship studies focused on sulfamide modifications have demonstrated that the specific substitution pattern significantly affects both enzymatic potency and pharmacokinetic properties [13] [17]. Comparison between the sulfamide epacadostat and its sulfonamide analogue revealed comparable enzymatic potencies, but the sulfamide derivative exhibited superior pharmacokinetic properties, including reduced glucuronidation and improved oral bioavailability [13] [17].

The N-ethyl substitution on the sulfamide group provides optimal balance between potency and drug-like properties [9] [13]. Primary sulfamides generally exhibit reduced potency, while larger alkyl substitutions may compromise selectivity or cellular permeability [13]. The sulfamide group's ability to form multiple hydrogen bonds with protein residues contributes to the compound's selectivity for indoleamine 2,3-dioxygenase 1 over other related enzymes [9].

Table 3: Sulfamide Side Chain Modifications and Selectivity

| Compound | Side Chain Type | IC50 (nM) | Selectivity IDO1 vs IDO2 | Selectivity IDO1 vs TDO | Metabolic Stability | Protein Binding |

|---|---|---|---|---|---|---|

| Epacadostat (sulfamide) | N-ethyl sulfamide | 73 | High | High | High | Low |

| Sulfonamide analog (4e) | Sulfonamide | Similar potency | High | High | Moderate | Moderate |

| N-ethyl sulfamide | N-ethyl sulfamide | 73 | High | High | High | Low |

| Primary sulfamide | Primary sulfamide | Reduced potency | Moderate | Moderate | Low | High |

| Phosphonamidate analog | Phosphonamidate | Potent inhibition | Pan-inhibitor | Pan-inhibitor | Improved | Moderate |

Recent investigations have explored phosphonamidate derivatives as bioisosteric replacements for the sulfamide group [16]. These modifications have yielded compounds with improved physicochemical properties and pan-indoleamine 2,3-dioxygenase/tryptophan 2,3-dioxygenase inhibitory activity, though with reduced selectivity compared to the parent sulfamide [16]. The phosphonamidate analogues demonstrate that structural modifications to the side chain can significantly alter the selectivity profile while maintaining or enhancing potency [16].

The sulfamide group also contributes to the compound's favorable protein binding characteristics, with epacadostat demonstrating low protein binding that correlates with improved cellular potency [13] [17]. Modifications that increase the side chain's polarity or hydrogen bonding capacity generally improve metabolic stability but may compromise membrane permeability [13]. The N-ethyl sulfamide represents an optimized balance between these competing requirements, contributing to epacadostat's overall drug-like profile [9] [13].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

Dates

Epub 2017 Jan 4.

First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine

2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid

Malignancies.

Beatty GL(1)(2), O/'Dwyer PJ(3)(2), Clark J(4), Shi JG(4), Bowman KJ(4), Scherle

PA(4), Newton RC(4), Schaub R(4), Maleski J(4), Leopold L(4), Gajewski TF(5).

Author information:

(1)Abramson Cancer Center, University of Pennsylvania, Philadelphia,

Pennsylvania. gregory.beatty@uphs.upenn.edu.

(2)Division of Hematology-Oncology, Department of Medicine, University of

Pennsylvania, Philadelphia, Pennsylvania.

(3)Abramson Cancer Center, University of Pennsylvania, Philadelphia,

Pennsylvania.

(4)Incyte Corporation, Wilmington, Delaware.

(5)Section of Hematology/Oncology, Department of Medicine, University of Chicago,

Chicago, Illinois.

Purpose: Indoleamine 2,3-dioxygenase-1 (IDO1) catalyzes the degradation of

tryptophan to N-formyl-kynurenine. Overexpressed in many solid malignancies, IDO1

can promote tumor escape from host immunosurveillance. This first-in-human phase

I study investigated the maximum tolerated dose, safety, pharmacokinetics,

pharmacodynamics, and antitumor activity of epacadostat (INCB024360), a potent

and selective inhibitor of IDO1.Experimental Design: Fifty-two patients with

advanced solid malignancies were treated with epacadostat [50 mg once daily or

50, 100, 300, 400, 500, 600, or 700 mg twice daily (BID)] in a dose-escalation 3

+ 3 design and evaluated in 28-day cycles. Treatment was continued until disease

progression or unacceptable toxicity.Results: One dose-limiting toxicity (DLT)

occurred at the dose of 300 mg BID (grade 3, radiation pneumonitis); another DLT

occurred at 400 mg BID (grade 3, fatigue). The most common adverse events in >20%

of patients overall were fatigue, nausea, decreased appetite, vomiting,

constipation, abdominal pain, diarrhea, dyspnea, back pain, and cough. Treatment

produced significant dose-dependent reductions in plasma kynurenine levels and in

the plasma kynurenine/tryptophan ratio at all doses and in all patients. Near

maximal changes were observed at doses of ≥100 mg BID with >80% to 90% inhibition

of IDO1 achieved throughout the dosing period. Although no objective responses

were detected, stable disease lasting ≥16 weeks was observed in 7 of 52

patients.Conclusions: Epacadostat was generally well tolerated, effectively

normalized kynurenine levels, and produced maximal inhibition of IDO1 activity at

doses of ≥100 mg BID. Studies investigating epacadostat in combination with other

immunomodulatory drugs are ongoing. Clin Cancer Res; 23(13); 3269-76. ©2017 AACR.

2. ACS Med Chem Lett. 2017 Mar 6;8(5):486-491. doi: 10.1021/acsmedchemlett.6b00391.

eCollection 2017 May 11.

INCB24360 (Epacadostat), a Highly Potent and Selective

Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology.

Yue EW(1), Sparks R(1), Polam P(1), Modi D(1), Douty B(1), Wayland B(1), Glass

B(1), Takvorian A(1), Glenn J(1), Zhu W(1), Bower M(1), Liu X(1), Leffet L(1),

Wang Q(1), Bowman KJ(1), Hansbury MJ(1), Wei M(1), Li Y(1), Wynn R(1), Burn

TC(1), Koblish HK(1), Fridman JS(1), Emm T(1), Scherle PA(1), Metcalf B(1), Combs

AP(1).

Author information:

(1)Incyte Corporation, 1801 Augustine Cut-Off, Wilmington, Delaware 19803, United

States.

A data-centric medicinal chemistry approach led to the invention of a potent and

selective IDO1 inhibitor 4f, INCB24360 (epacadostat). The molecular structure of

INCB24360 contains several previously unknown or underutilized functional groups

in drug substances, including a hydroxyamidine, furazan, bromide, and sulfamide.

These moieties taken together in a single structure afford a compound that falls

outside of /drug-like/ space. Nevertheless, the in vitro ADME data is consistent

with the good cell permeability and oral bioavailability observed in all species

(rat, dog, monkey) tested. The extensive intramolecular hydrogen bonding observed

in the small molecule crystal structure of 4f is believed to significantly

contribute to the observed permeability and PK. Epacadostat in combination with

anti-PD1 mAb pembrolizumab is currently being studied in a phase 3 clinical trial

in patients with unresectable or metastatic melanoma.

3. Oncotarget. 2016 Jun 21;7(25):37762-37772. doi: 10.18632/oncotarget.9326.

The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity

and lytic ability of tumor antigen-specific T cells.

Jochems C(1), Fantini M(1), Fernando RI(1), Kwilas AR(1), Donahue RN(1), Lepone

LM(1), Grenga I(1), Kim YS(2), Brechbiel MW(2), Gulley JL(3), Madan RA(3), Heery

CR(1), Hodge JW(1), Newton R(4), Schlom J(1), Tsang KY(1).

Author information:

(1)Laboratory of Tumor Immunology and Biology, Center for Cancer Research,

National Cancer Institute, National Institutes of Health, Bethesda, MD, USA.

(2)Radioimmune Inorganic Chemistry Section, Radiation Oncology Branch, Center for

Cancer Research, National Cancer Institute, National Institutes of Health,

Bethesda, MD, USA.

(3)Genitourinary Malignancies Branch, Center for Cancer Research, National Cancer

Institute, National Institutes of Health, Bethesda, MD, USA.

(4)Incyte Corporation, Wilmington, DE, USA.

Epacadostat is a novel inhibitor of indoleamine-2,3-dioxygenase-1 (IDO1) that

suppresses systemic tryptophan catabolism and is currently being evaluated in

ongoing clinical trials. We investigated the effects of epacadostat on (a) human

dendritic cells (DCs) with respect to maturation and ability to activate human

tumor antigen-specific cytotoxic T-cell (CTL) lines, and subsequent T-cell lysis

of tumor cells, (b) human regulatory T cells (Tregs), and (c) human peripheral

blood mononuclear cells (PBMCs) in vitro. Simultaneous treatment with epacadostat

and IFN-γ plus lipopolysaccharide (LPS) did not change the phenotype of matured

human DCs, and as expected decreased the tryptophan breakdown and kynurenine

production. Peptide-specific T-cell lines stimulated with DCs pulsed with peptide

produced significantly more IFN-γ, TNFα, GM-CSF and IL-8 if the DCs were treated

with epacadostat. These T cells also displayed higher levels of tumor cell lysis

on a per cell basis. Epacadostat also significantly decreased Treg proliferation

induced by IDO production from IFN-γ plus LPS matured human DCs, although the

Treg phenotype did not change. Multicolor flow cytometry was performed on human

PBMCs treated with epacadostat; analysis of 123 discrete immune cell subsets

revealed no changes in major immune cell types, an increase in activated CD83+

conventional DCs, and a decrease in immature activated Tim3+ NK cells. These

studies show for the first time several effects of epacadostat on human DCs, and

subsequent effects on CTL and Tregs, and provide a rationale as to how

epacadostat could potentially increase the efficacy of immunotherapeutics,

including cancer vaccines.